molecular formula C5H11NO2 B1360084 N,N-Dimethylglycine methyl ester CAS No. 7148-06-3

N,N-Dimethylglycine methyl ester

Cat. No. B1360084
CAS RN: 7148-06-3
M. Wt: 117.15 g/mol
InChI Key: LRZFEBJUJIQVDQ-UHFFFAOYSA-N
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Description

N,N-Dimethylglycine methyl ester, also known as Methyl (dimethylamino) acetate, is a derivative of the amino acid glycine . It is used as a biochemical for proteomics research and as a chemical and pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis methods for N,N-Dimethylglycine methyl ester were not found in the search results, it’s worth noting that similar compounds can be synthesized through various methods, including transmethylation reactions .


Molecular Structure Analysis

The molecular formula of N,N-Dimethylglycine methyl ester is C5H11NO2, and its molecular weight is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving N,N-Dimethylglycine methyl ester were not found in the search results, it’s known that similar compounds can participate in various chemical reactions, including transmethylation processes .


Physical And Chemical Properties Analysis

N,N-Dimethylglycine methyl ester is a liquid at 20°C . It has a boiling point of 135°C, a flash point of 39°C, and a specific gravity of 0.95 at 20/20°C . Its refractive index is 1.41 .

Scientific Research Applications

Physical Chemistry

N,N-Dimethylglycine methyl ester (DMG-Me) has been studied in the field of physical chemistry .

Application

The compound was used in a low-temperature FT-IR and molecular orbital study . The study aimed to understand the different ground conformational states of DMG-Me in gas phase and in condensed media .

Method of Application

The study involved FT-IR spectroscopy under several experimental conditions, including low temperature solid state and isolated in low temperature inert gas matrices, and molecular orbital calculations .

Results

The experimental data showed that in the gaseous phase, the most stable conformer (ASC) has the ester group in cis configuration and the N–C–C O and Lp–N–C–C (Lp = lone electron pair) dihedral angles equal to 0° and 180°, respectively . In the matrix isolated molecule as well as in both the liquid and low temperature solid states, the relative stability of the two lowest energy conformers of DMG-Me is reversed .

Biochemical Research

N,N-Dimethylglycine methyl ester is used as a biochemical for proteomics research .

Application

It is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .

Results

The outcomes of its use in proteomics research are not specified in the sources .

Chemical and Pharmaceutical Intermediate

N,N-Dimethylglycine methyl ester is also used as a chemical and pharmaceutical intermediate .

Application

As a chemical and pharmaceutical intermediate, it is used in the synthesis of other compounds .

Results

The outcomes of its use as a chemical and pharmaceutical intermediate are not specified in the sources .

Development of Glycine-Based Ionic Liquids and Emulsifiers

DMG-Me is used in the development of glycine-based ionic liquids and emulsifiers .

Application

Ionic liquids are salts in a liquid state that are typically below 100°C (212°F), and they have potential applications in a variety of chemical processes . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids .

Results

The outcomes of its use in the development of glycine-based ionic liquids and emulsifiers are not specified in the sources .

Biomarker of Protein Degradation in COPD Patients

DMG-Me is potentially useful as a biomarker of protein degradation in Chronic Obstructive Pulmonary Disease (COPD) patients .

Application

Biomarkers are measurable indicators of some biological state or condition. In this case, DMG-Me could potentially indicate protein degradation in COPD patients .

Results

The outcomes of its use as a biomarker of protein degradation in COPD patients are not specified in the sources .

Substrate for Amino Acid Methyltransferase

DMG-Me is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase(s) .

Application

Amino acid methyltransferases are enzymes that transfer a methyl group from S-adenosyl methionine to an amino acid .

Results

The outcomes of its use as a substrate for amino acid methyltransferase are not specified in the sources .

Analysis of Primary and Secondary Alcohols in Complex Mixtures

DMG-Me has been proposed as a new derivative for the rapid, sensitive, and selective analysis of primary and secondary alcohols in complex mixtures .

Application

This application involves the use of DMG-Me in the analysis of primary and secondary alcohols in complex mixtures by electron spray ionization tandem mass spectrometry (ESI-MS-MS) .

Results

The outcomes of its use in this analysis are not specified in the sources .

Synthesis of Lipids

DMG-Me has been used as a first reagent in the synthesis of lipids .

Application

This application involves the use of DMG-Me in the synthesis of lipids .

Results

The outcomes of its use in lipid synthesis are not specified in the sources .

Anti-Stress Nutrient in Diet Tablets and Energetic Drinks

DMG-Me is currently used as an anti-stress nutrient in diet tablets and “energetic drinks” for sportsmen .

Application

This application involves the use of DMG-Me as an anti-stress nutrient in diet tablets and energetic drinks .

Results

The outcomes of its use as an anti-stress nutrient are not specified in the sources .

Safety And Hazards

N,N-Dimethylglycine methyl ester is flammable and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Future Directions

While specific future directions for N,N-Dimethylglycine methyl ester were not found in the search results, it’s worth noting that similar compounds, such as N,N-Dimethylglycine, are being studied for their potential roles in various applications, including the development of glycine-based ionic liquids and emulsifiers .

properties

IUPAC Name

methyl 2-(dimethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZFEBJUJIQVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221693
Record name Glycine, N,N-dimethyl-, methyl ester
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name N,N-Dimethylglycine methyl ester
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Product Name

N,N-Dimethylglycine methyl ester

CAS RN

7148-06-3
Record name N,N-Dimethylglycine methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N,N-dimethyl-, methyl ester
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Record name N,N-Dimethylglycine methyl ester
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Record name Glycine, N,N-dimethyl-, methyl ester
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Record name N,N-Dimethylglycine Methyl Ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
A Gómez-Zavaglia, R Fausto - Physical Chemistry Chemical Physics, 2003 - pubs.rsc.org
N,N-dimethylglycine methyl ester (DMG-Me) was studied by FT-IR spectroscopy under several experimental conditions, including low temperature solid state and isolated in low …
Number of citations: 24 pubs.rsc.org
JF Zhu, L He, L Zhang, M Huang… - The Journal of Physical …, 2012 - ACS Publications
The experimental and theoretical enthalpies of formation of several structural-similar glycine-based sulfate/bisulfate amino acid ionic liquids including glycine sulfate (Gly 2 SO 4 , 1), …
Number of citations: 30 pubs.acs.org
N Gallois, J Templier, S Derenne - Organic geochemistry, 2010 - Elsevier
Pyrolysis in the presence of tetramethylammonium hydroxide (TMAH) has been widely used to characterize natural organic matter from various environments and affords methylated …
Number of citations: 5 www.sciencedirect.com
AAA Al-Shawi, MF Hameed, NH Ali… - Asian Pacific Journal of …, 2020 - ncbi.nlm.nih.gov
Background: Wild edible plants are good sources for bioactive compounds, vitamins, and minerals with various applications. They can play a role in supporting the immune system and …
Number of citations: 14 www.ncbi.nlm.nih.gov
JS Patrick, SS Yang, RG Cooks - Journal of the American …, 1996 - ACS Publications
We report the gas-phase basicity (GB, negative of the free energy of protonation) of the zwitterionic compound betaine [(carboxymethyl) trimethyl ammonium hydroxide](1), as 232.9 (0.8 …
Number of citations: 51 pubs.acs.org
J Rak, P Skurski, M Gutowski - The Journal of Chemical Physics, 2001 - pubs.aip.org
The electron binding to a model zwitterionic molecule, betaine, is studied at the coupled cluster level of theory with single, double, and noniterative triple excitations as well as at the …
Number of citations: 58 pubs.aip.org
R Fausto - Physical Chemistry Chemical Physics …, 2003 - ui.adsabs.harvard.edu
Low temperature FT-IR and molecular orbital study of N,N-dimethylglycine methyl ester: Proof for different ground conformational states in gas phase and in condensed …
Number of citations: 0 ui.adsabs.harvard.edu
川合哲夫, 石田祐三郎, 垣内博文, 池田信夫, 恒屋知之 - 日本水産学会誌, 1990 - jlc.jst.go.jp
The volatile components were experimentally produced by heating short-necked clam (Tapes philippinarum) with glass beads. Three flavor concentrates, obtained by distillation at three …
Number of citations: 12 jlc.jst.go.jp
H Knicker, JC del Rıo, PG Hatcher, RD Minard - Organic Geochemistry, 2001 - Elsevier
Thermochemolysis with tetramethylammonium hydroxide (TMAH) was utilized to analyze peptide-like material in insoluble residues of geochemical samples. Product identification was …
Number of citations: 86 www.sciencedirect.com
K Torigoe, A Suzuki, K Esumi - Journal of colloid and interface science, 2001 - Elsevier
The interaction of tetrachloroauric anion (AuCl 4 − ) and hydrophobic poly(amidoamine) dendrimers (PAMAM) with terminal methyl ester groups was investigated in ethyl acetate by UV–…
Number of citations: 84 www.sciencedirect.com

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